4-(2-Fluorophenyl)oxazole
Overview
Description
4-(2-Fluorophenyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 2-fluorophenyl group at the fourth position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with an amino alcohol, followed by cyclodehydration to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(2-Fluorophenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of protein kinases or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-oxazole: Lacks the fluorine atom, which may result in different biological activities.
4-(4-Fluorophenyl)oxazole: Fluorine atom is at the para position, potentially altering its chemical properties and reactivity.
4-(2-Chlorophenyl)oxazole: Chlorine atom instead of fluorine, which can affect its electronic properties and interactions
Uniqueness
4-(2-Fluorophenyl)oxazole is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This substitution can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGHDNXPVFYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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